ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound that features a combination of imidazole, pyridazine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyridazine intermediates, followed by their coupling with a benzoate derivative.
Imidazole Synthesis: The imidazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Pyridazine Synthesis: The pyridazine ring is often synthesized through the reaction of hydrazine with a 1,4-diketone.
Coupling Reaction: The imidazole and pyridazine intermediates are then coupled using a thiol-ene reaction, where the thiol group of the pyridazine reacts with the imidazole derivative.
Final Esterification: The final step involves the esterification of the coupled product with ethyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups on the pyridazine ring, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Biological Studies: The compound can be used in studies to understand the interaction of imidazole and pyridazine derivatives with enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, while the pyridazine ring may interact with nucleic acids or proteins. These interactions can modulate the activity of the target molecules, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
Ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)benzoate is unique due to its combination of imidazole, pyridazine, and benzoate moieties, which provides a multifaceted approach to interacting with biological targets. This structural complexity enhances its potential as a versatile therapeutic agent.
Properties
IUPAC Name |
ethyl 2-[[2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-2-32-24(31)19-5-3-4-6-21(19)26-22(30)15-33-23-12-11-20(27-28-23)17-7-9-18(10-8-17)29-14-13-25-16-29/h3-14,16H,2,15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYANOQJVQAQRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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